molecular formula C5H13Cl2F3N2 B1485197 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride CAS No. 2098025-55-7

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride

Cat. No. B1485197
CAS RN: 2098025-55-7
M. Wt: 229.07 g/mol
InChI Key: RZFANAVTVBANER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride (TFA-AMT) is a synthetic compound that is used in laboratory experiments and scientific research. It is a small molecule that has a variety of applications due to its unique chemical structure and properties. This article will discuss the synthesis method of TFA-AMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has a variety of applications in scientific research. It is used as a reagent in a range of biochemical and analytical procedures. For example, it is used as a catalyst in the synthesis of various organic compounds. It is also used as a ligand in protein purification and chromatography. Additionally, it is used in the synthesis of peptides, nucleotides, and other biologically active compounds.

Mechanism Of Action

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride acts as an acid-base catalyst in biochemical reactions. It is able to protonate and deprotonate a variety of functional groups, thus allowing for the formation of new bonds and the rearrangement of existing bonds. This mechanism of action is the basis for its use as a catalyst in a variety of biochemical reactions.
Biochemical and Physiological Effects
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes, proteins, and other molecules. It has also been shown to affect the activity of receptors, ion channels, and other cellular components. Additionally, it has been shown to affect the activity of hormones, neurotransmitters, and other signaling molecules.

Advantages And Limitations For Lab Experiments

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to use in a variety of biochemical and analytical procedures. It is also a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are some limitations to the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in laboratory experiments. It can react with a variety of functional groups, leading to the formation of undesired side products. Additionally, it can react with some organic molecules, leading to the formation of unwanted byproducts. Finally, it can also react with some inorganic molecules, leading to the formation of unwanted byproducts.

Future Directions

There are a variety of potential future directions for the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in scientific research. One potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride as a drug delivery system. Another potential direction is the use of 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride in the synthesis of new biologically active compounds. Additionally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new analytical techniques for the detection and quantification of biomolecules. Finally, 2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride could be used to develop new methods for the purification of proteins and other biomolecules.

properties

IUPAC Name

2-(2,2-difluoroethyl)-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2.2ClH/c6-4(7)1-5(8,2-9)3-10;;/h4H,1-3,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFANAVTVBANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2,4,4-trifluorobutan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.